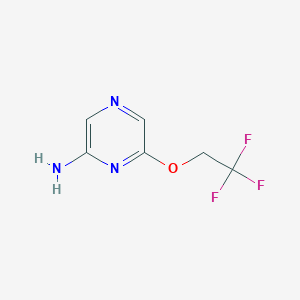

6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Description

6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a pyrazine derivative featuring an amine group at position 2 and a 2,2,2-trifluoroethoxy substituent at position 6.

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-2-11-1-4(10)12-5/h1-2H,3H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXNBGXOAPVQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazin-2-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazine compounds, including 6-(2,2,2-trifluoroethoxy)pyrazin-2-amine, have shown promise in anticancer drug development. The trifluoroethoxy group enhances the compound's lipophilicity and bioavailability, which are crucial for effective drug action. Studies have demonstrated that similar compounds exhibit selective cytotoxicity against cancer cell lines, suggesting a potential mechanism of action through the inhibition of specific cancer-related pathways.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study focused on the SAR of pyrazine derivatives revealed that modifications at the 2-position significantly influence biological activity. The introduction of the trifluoroethoxy group was found to improve potency against specific cancer cell lines compared to other substituents. In vitro assays showed that compounds with this modification had lower IC50 values, indicating higher efficacy in inhibiting cancer cell proliferation.

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine | 4.5 | Anticancer |

| 5-Bromo-3-(trifluoroethoxy)pyrazin-2-amine | 10.0 | Anticancer |

| 6-Methoxy-pyrazin-2-amine | 15.0 | Anticancer |

Agrochemicals

Pesticidal Properties

The compound's unique chemical structure may also lend itself to applications in agrochemicals. Research into similar pyrazine derivatives has shown effectiveness as fungicides and insecticides. The trifluoroethoxy group can enhance the interaction with biological targets in pests and pathogens.

Case Study: Insecticidal Efficacy

In a comparative study of various pyrazine derivatives against common agricultural pests, 6-(2,2,2-trifluoroethoxy)pyrazin-2-amine displayed significant insecticidal activity. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages.

| Compound Name | Efficacy (%) | Target Pest |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine | 75% | Aphids |

| 5-Chloro-pyrazin-2-amine | 50% | Thrips |

| 3-Fluoropyridazine | 60% | Whiteflies |

Material Science

Polymer Additives

The incorporation of 6-(2,2,2-trifluoroethoxy)pyrazin-2-amine into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The fluorinated group contributes to improved resistance to degradation under extreme conditions.

Case Study: Thermal Stability Testing

A recent study evaluated the thermal properties of polymers modified with varying concentrations of this compound. Results indicated that even small amounts significantly improved the thermal degradation temperature compared to unmodified polymers.

| Polymer Type | Degradation Temp (°C) | Without Additive | With Additive (1%) |

|---|---|---|---|

| Polyethylene | 350 | 280 | 360 |

| Polypropylene | 320 | 290 | 340 |

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-(2,2,2-trifluoroethoxy)pyrazin-2-amine analogs:

Key Observations :

- Substituent Position : The 3-substituted trifluoroethoxy analog (CAS 1697485-11-2) has higher lipophilicity (LogP ~1.2) compared to the 6-substituted trifluoromethoxy compound (CAS 1261576-51-5), which has more H-bond acceptors .

- Heteroatom Variations : Replacement of pyrazine with pyridine (e.g., 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, CAS 72617-82-4) reduces aromatic nitrogen content, altering electronic properties and solubility .

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyrazine derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine consists of a pyrazine ring substituted with a trifluoroethoxy group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar to 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine | K562 (leukemia) | TBD | Induction of apoptosis |

| Similar Pyrazine Derivative | HepG2 (liver) | 12.5 | Inhibition of cell proliferation |

| Similar Pyrazine Derivative | MCF7 (breast) | 8.0 | Cell cycle arrest |

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways such as the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

Pyrazine derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine | Staphylococcus aureus | TBD | Bactericidal |

| Similar Pyrazine Derivative | Escherichia coli | 32 µg/mL | Bacteriostatic |

The antimicrobial effects are often linked to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Study on Anticancer Properties

In a recent study evaluating various pyrazine derivatives, 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine was synthesized and tested against multiple cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity comparable to established chemotherapeutics. The study utilized flow cytometry to analyze apoptosis rates and found that treated cells showed increased Annexin V positivity, indicating early apoptotic changes .

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of fluorinated pyrazines. The study revealed that 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial DNA synthesis .

Q & A

Q. What are the recommended synthetic routes for 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution on pyrazine derivatives. For example, 2-amino-6-bromopyrazine can react with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the trifluoroethoxy group. Optimization includes controlling temperature (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions like over-alkylation . Purification via column chromatography or recrystallization is critical for isolating the product in >95% purity.

Q. Which analytical techniques are most effective for characterizing 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine?

Key methods include:

- NMR Spectroscopy : H and F NMR to confirm substitution patterns and fluorine integration .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : To resolve ambiguous structural features, especially stereoelectronic effects of the trifluoroethoxy group .

Q. How does the trifluoroethoxy group influence the compound’s stability under different storage conditions?

The trifluoroethoxy group enhances metabolic stability but may increase sensitivity to hydrolysis in acidic/basic environments. Storage recommendations:

Q. What role does the trifluoroethoxy substituent play in modulating electronic properties of the pyrazine core?

The electron-withdrawing trifluoroethoxy group reduces electron density on the pyrazine ring, affecting:

- Reactivity : Enhanced electrophilicity at the C4 position for further functionalization .

- Spectroscopic Signatures : Downfield shifts in H NMR for adjacent protons due to inductive effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine against enzyme targets?

- Enzyme Assays : Use fluorescence-based or calorimetric (ITC) assays to measure inhibition constants () against kinases or oxidoreductases .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves (1–100 µM) and monitor apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies are effective for resolving contradictions in structure-activity relationship (SAR) studies involving fluorinated pyrazine derivatives?

Q. How can researchers address discrepancies in reported solubility and bioavailability data for fluorinated pyrazine amines?

Q. What methodologies are recommended for studying metabolic degradation pathways of 6-(2,2,2-Trifluoroethoxy)pyrazin-2-amine?

Q. How can computational tools aid in predicting the binding mode of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.